

Tribendimidine: A Technical Guide to Its Discovery, Mechanism, and Clinical Development

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Compound of Interest		
Compound Name:	Tribendimidine	
Cat. No.:	B044561	Get Quote

Executive Summary

Tribendimidine is a broad-spectrum anthelmintic agent developed in the People's Republic of China. First synthesized in the mid-1980s at the National Institute of Parasitic Diseases (IPD) in Shanghai, it represents one of the few new anthelmintics to reach clinical use in the past three decades.[1][2] Following extensive preclinical and clinical evaluation, it was approved by the China State Food and Drug Administration in 2004 for the treatment of soil-transmitted helminthiasis.[2][3] Tribendimidine demonstrates high efficacy against major intestinal nematodes, including hookworms and Ascaris lumbricoides, and has shown significant activity against other parasites like Strongyloides stercoralis, Taenia spp., and the liver flukes Opisthorchis viverrini and Clonorchis sinensis.[1] Its mechanism of action involves agonizing the L-type nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible worms, leading to spastic paralysis and subsequent expulsion from the host. This guide provides a comprehensive overview of the history, mechanism of action, pharmacokinetic profile, and clinical efficacy of Tribendimidine for an audience of researchers and drug development professionals.

Discovery and History

The development of **Tribendimidine** was a multi-decade effort initiated by Chinese scientists to address the significant public health burden of parasitic worm infections.



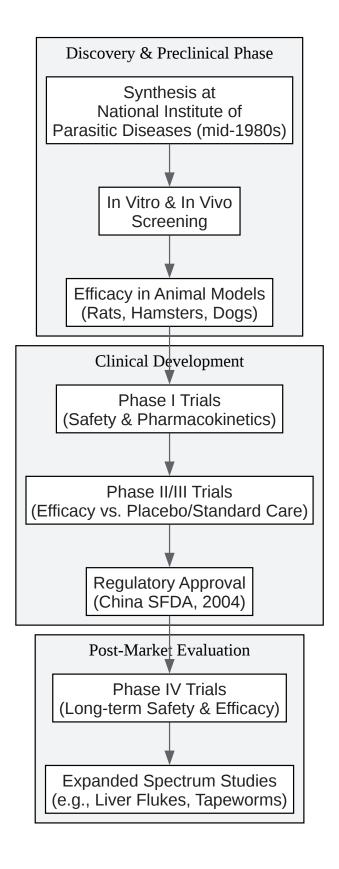




- 1980s: Tribendimidine was first synthesized at the National Institute of Parasitic Diseases in Shanghai. It emerged from a research program focused on developing novel, safe, and effective anthelmintic agents.
- Preclinical Studies: Extensive laboratory studies throughout the late 1980s and 1990s
 established its high efficacy in various animal models. It proved effective against
 Nippostrongylus braziliensis in rats, Necator americanus in hamsters, and Ancylostoma
 caninum in dogs.
- 2004: After successful clinical trials demonstrated its safety and efficacy in humans,
 Tribendimidine was officially approved for human use in China.
- Post-2005: Further clinical investigations, including Phase IV trials, have confirmed its broadspectrum activity and explored its use against a wider range of helminths, including trematodes and cestodes.

Below is a logical workflow illustrating the key phases of **Tribendimidine**'s development.





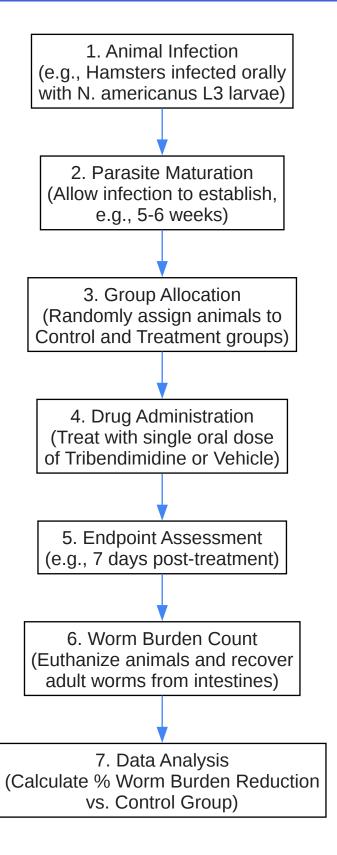


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